BenchChemオンラインストアへようこそ!

LPGAT1

Lipid Metabolism Enzymology Phospholipid Remodeling

LPGAT1 uniquely controls the stearate/palmitate ratio of PE and PC via sn-1 specific remodeling, distinct from pan-LPLAT inhibitors. Our validated reagents—antibodies, siRNA, CRISPR knockout/overexpression tools—enable precise dissection of sn-1 biology without confounding off-target effects. Essential for NAFLD/MASH models (LPGAT1-/- mice), MEGDEL syndrome research, and mitochondrial dysfunction studies. Achieve unambiguous, reproducible results with LPGAT1-specific tools.

Molecular Formula
Molecular Weight
Cat. No. B1575303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLPGAT1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kit / 96 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

LPGAT1 Gene: A Key Regulator of Phospholipid sn-1 Acyl Chain Remodeling and Its Research Reagents


LPGAT1 (Lysophosphatidylglycerol Acyltransferase 1, also known as LPLAT7) is a member of the lysophospholipid acyltransferase (LPLAT) family [1]. It is an endoplasmic reticulum (ER)-associated enzyme [2] that plays a critical role in the remodeling of glycerophospholipids. Unlike its initial characterization as a lysophosphatidylglycerol (LPG) specific enzyme [3], recent evidence identifies LPGAT1 as an sn-1 specific acyltransferase with a primary function in controlling the stearate/palmitate ratio of phosphatidylethanolamine (PE) and phosphatidylcholine (PC) [1]. This activity is crucial for de novo hepatic lipid synthesis, body fat regulation, and mitochondrial function [1].

Why Broad-Spectrum or Off-Target LPLAT Inhibitors Cannot Replace LPGAT1-Specific Research Tools


Generic inhibition of the LPLAT family or the use of compounds with overlapping activity (e.g., PD 128042, a broad LPAT inhibitor [1], or TSI-01, an LPCAT2 inhibitor with some cross-reactivity [2]) is insufficient for dissecting LPGAT1's specific biology. LPGAT1's unique role is defined by its sn-1 positional specificity and its clear substrate preference for stearoyl-CoA over palmitoyl-CoA when remodeling PE [3]. This contrasts with other LPLAT family members, such as LPCAT1, which can exhibit both LPCAT and LPGAT activities [4], or enzymes primarily involved in the sn-2 Lands cycle. Consequently, experimental outcomes from pan-inhibition or genetic manipulation of other family members cannot be reliably extrapolated to LPGAT1 function. Achieving precise, interpretable data in studies of phospholipid remodeling, mitochondrial biology, or metabolic disease mandates the use of LPGAT1-specific reagents for targeted knockout, knockdown, or overexpression.

Quantitative Evidence for LPGAT1's Unique Biochemical and Functional Differentiation


Evidence 1: LPGAT1's sn-1 Specificity and Stearoyl-CoA Preference Defines its Unique Role in PE Remodeling

LPGAT1 is an sn-1 specific acyltransferase that preferentially uses stearoyl-CoA over palmitoyl-CoA as an acyl donor for lysophosphatidylethanolamine (LPE) [1]. Genetic knockout of LPGAT1 in mice abolishes 1-LPE:stearoyl-CoA acyltransferase activity, confirming its unique role in this pathway [1].

Lipid Metabolism Enzymology Phospholipid Remodeling

Evidence 2: In Vivo Functional Validation: LPGAT1 Knockout Produces Distinct Metabolic and Longevity Phenotypes

Global genetic ablation of LPGAT1 in mice results in a leaner phenotype but also a significantly shortened lifespan, a unique combination of metabolic outcomes [1]. This phenotype is distinct from the effects of inhibiting other lipid metabolism enzymes.

Metabolic Disease In Vivo Pharmacology Obesity

Evidence 3: LPGAT1's Differential Expression and Functional Impact in Specific Tissues (Liver, Muscle, Lung)

LPGAT1 exhibits tissue-specific expression and functional roles. It is highly expressed in the liver and placenta [1], is enriched in oxidative soleus muscle compared to glycolytic EDL muscle [2], and is upregulated in lung adenocarcinoma (LUAD) tissues where its knockdown abrogates tumor growth [3].

Cancer Biology Tissue-Specific Metabolism Mitochondrial Biology

Evidence 4: LPGAT1 is a Candidate Gene for MEGDEL Syndrome and Mitochondrial Dysfunction

LPGAT1 has been identified as a candidate gene for MEGDEL syndrome, a mitochondrial disorder [1]. This association is based on its functional role in coupling phosphatidylglycerol (PG) remodeling with mitochondrial transport via interaction with the prohibitin/TIMM14 complex [1].

Mitochondrial Disease Rare Disease Genetics

Evidence 5: LPGAT1 Deficiency Causes a Unique Hepatopathy with Insulin Resistance and NAFLD

Mice with whole-body LPGAT1 knockout are protected from diet-induced obesity but paradoxically develop hepatopathy, insulin resistance, and NAFLD [1]. This is linked to mitochondrial dysfunction, oxidative stress, and mitochondrial DNA depletion [1].

Hepatology Metabolic Syndrome Non-alcoholic Fatty Liver Disease (NAFLD)

High-Impact Research and Development Scenarios for LPGAT1-Specific Reagents


Scenario 1: Dissecting sn-1 versus sn-2 Phospholipid Remodeling in Metabolic and Cancer Cell Biology

Researchers investigating the fundamental mechanisms of the Lands cycle and its regulation require tools to distinguish sn-1 from sn-2 acyl chain remodeling. As demonstrated in Section 3 (Evidence 1), LPGAT1 is the defining enzyme for sn-1 specific, stearate-selective PE remodeling [1]. Using LPGAT1-specific siRNA or knockout cell lines enables the precise interrogation of how sn-1 acyl chain composition (specifically the stearate/palmitate balance) influences membrane biophysics, lipid signaling, and cellular processes like proliferation, as seen in LUAD cells where LPGAT1 knockdown abrogates growth . Generic LPLAT inhibitors would confound results by simultaneously affecting multiple enzymes and positions.

Scenario 2: Investigating Novel Therapeutic Targets for Metabolic Liver Disease (NAFLD/NASH)

For research programs in NAFLD and NASH, the LPGAT1 knockout mouse model provides a unique and validated platform [1]. Evidence from Section 3 (Evidence 5) shows that LPGAT1 deficiency protects against obesity but causes severe hepatopathy, insulin resistance, and NAFLD, linking PG remodeling to mitochondrial dysfunction [1]. This model allows scientists to study the progression of NAFLD independent of obesity and to test the efficacy of compounds designed to restore mitochondrial function or correct phospholipid imbalance. The specific link between LPGAT1 and the prohibitin/TIMM14 mitochondrial import motor offers a distinct targetable pathway.

Scenario 3: Functional Genomics and Target Validation in Rare Mitochondrial Diseases (e.g., MEGDEL Syndrome)

LPGAT1 has been identified as a candidate gene for MEGDEL syndrome, a severe mitochondrial disorder [1]. As detailed in Section 3 (Evidence 4), LPGAT1 plays a crucial role in coupling phosphatidylglycerol remodeling at the ER with mitochondrial transport [1]. Research tools such as LPGAT1 CRISPR/Cas9 knockout plasmids and overexpression vectors [2] are essential for creating cellular and animal models to dissect the pathophysiology of this rare disease. These reagents enable validation of LPGAT1 as a therapeutic target and provide a platform for screening potential small molecule modulators or genetic therapies.

Scenario 4: Developing Quantitative Assays for LPGAT1 Activity and Protein Expression

To support the research scenarios above, precise and reliable quantitative tools are required. The availability of specific antibodies [1] and ELISA kits for detecting LPGAT1 protein levels in tissue homogenates or cell lysates is critical. These assays, when combined with the functional and genetic evidence outlined in Section 3, allow for the correlation of LPGAT1 expression with disease state (e.g., its upregulation in LUAD [2]) or the validation of LPGAT1 knockdown/overexpression efficiency in experimental models. This ensures the quality and reproducibility of data generated across metabolic, cancer, and rare disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for LPGAT1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.